molecular formula C11H12N2 B2494134 2-(Quinolin-4-yl)ethan-1-amine CAS No. 860720-12-3

2-(Quinolin-4-yl)ethan-1-amine

Cat. No.: B2494134
CAS No.: 860720-12-3
M. Wt: 172.231
InChI Key: LNBWQLAZKFUBSU-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

2-(Quinolin-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

The future of quinoline derivatives, including 2-4Quinolyl-ethylamine, lies in the development of new synthesis methods and the discovery of new biological and pharmaceutical activities . The focus is on tackling the drawbacks of the syntheses and side effects on the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-4-yl)ethan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine sources. One common method is the reduction of 2-(Quinolin-4-yl)ethan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux conditions to ensure complete reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, amine-substituted quinolines, and various quinoline-based heterocycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-quinolin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWQLAZKFUBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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